L-erythro-Methylphenidate Hydrochloride is a central nervous system stimulant primarily used in the treatment of attention deficit hyperactivity disorder and narcolepsy. It is a specific isomer of methylphenidate, which has been clinically utilized since its synthesis in 1944. The compound is classified as a norepinephrine-dopamine reuptake inhibitor, enhancing the levels of these neurotransmitters in the brain, which contributes to its therapeutic effects.
The synthesis of L-erythro-Methylphenidate typically involves several steps, starting from the precursor compounds. The general synthetic route includes:
The synthesis requires careful control of reaction conditions to ensure high yield and purity of the desired isomer. The use of chiral catalysts or resolving agents can significantly enhance the efficiency of separating enantiomers .
L-erythro-Methylphenidate Hydrochloride has a molecular formula of CHNO and a molar mass of approximately 233.31 g/mol. The structure features two chiral centers, contributing to its stereochemistry.
L-erythro-Methylphenidate Hydrochloride can undergo various chemical reactions typical for piperidine derivatives, including:
The metabolic pathway primarily involves hydrolysis mediated by carboxylesterases, leading to rapid conversion into ritalinic acid, which has limited pharmacological activity compared to the parent compound .
L-erythro-Methylphenidate Hydrochloride acts primarily by inhibiting the reuptake of norepinephrine and dopamine at presynaptic neurons. This inhibition increases the availability of these neurotransmitters in the synaptic cleft.
L-erythro-Methylphenidate Hydrochloride is primarily used in clinical settings for:
Methylphenidate (MPH) exhibits complex stereochemistry with two chiral centers, generating four distinct stereoisomers classified into two diastereomeric pairs: erythro (also referred to as threo in older literature) and threo (designated d,l-threo). The critical structural distinction lies in the relative configuration of the C2 and C2' carbons:
Table 1: Stereochemical Configurations of Methylphenidate Diastereomers
Diastereomer | Relative Configuration | Pharmacological Significance |
---|---|---|
threo | 2R,2'R or 2S,2'S | High-affinity dopamine transporter binding |
threo | Racemic (d,l-) mixture | Clinically utilized (e.g., Ritalin®) |
erythro | 2R,2'S or 2S,2'R | Negligible transporter affinity |
L-erythro | (2S,2'R) | Inactive as a dopamine reuptake inhibitor |
The conformational rigidity imposed by the erythro configuration sterically hinders its ability to adopt the bioactive conformation required for dopamine transporter (DAT) binding. X-ray crystallography confirms that the threo configuration positions its pharmacophores (phenyl ring, ester group, piperidine nitrogen) in a spatial orientation complementary to DAT’s active site, whereas erythro isomers cannot achieve this alignment [1] [4].
"The d-isomer represents the only pharmacologically active moiety in oral, extended-release formulations of dl-threo-methylphenidate" [1].
Regulatory guidelines (FDA/EMA) mandate strict enantiomeric characterization for MPH formulations. Racemic threo-MPH (containing both d- and l-enantiomers) is approved, but single-enantiomer d-threo-MPH (Focalin®) demonstrates equivalent efficacy at half the dose, confirming the l-enantiomer’s negligible contribution [4] [6].
The chiral environment of monoamine transporters confers strict stereoselectivity:
Table 2: Binding Affinities of Methylphenidate Stereoisomers
Stereoisomer | DAT Inhibition (IC₅₀, nM) | NET Inhibition (IC₅₀, nM) | Selectivity (DAT/NET) |
---|---|---|---|
d-threo-MPH | 34–121 | 150–380 | ~3:1 |
l-threo-MPH | 1,600–4,000 | 1,800–5,500 | ~1:1 |
L-erythro-MPH | >10,000 | >10,000 | Undefined |
Racemic threo-MPH | 60–250 | 200–600 | ~2:1 |
Molecular Basis of Stereoselectivity:
L-erythro-methylphenidate hydrochloride serves primarily as a synthetic precursor or metabolite without intrinsic dopaminergic effects. Its chirality prevents productive engagement with monoamine transporters, underscoring that enantiomeric purity alone is insufficient without the correct diastereomeric configuration [1] [8].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: